An In-depth Technical Guide to the Safety and Toxicity of 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile
An In-depth Technical Guide to the Safety and Toxicity of 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile is a complex molecule of interest in contemporary chemical and pharmaceutical research. Its structure, incorporating a chlorinated aromatic ring, a methoxy group, and a nitrile functional group, suggests a potential for significant biological activity. However, these same structural motifs also raise concerns regarding its toxicological profile. This guide provides a comprehensive overview of the anticipated safety considerations, toxicological data extrapolated from related compounds, and detailed protocols for the safe handling and preliminary toxicological assessment of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document is based on the known properties of its constituent chemical classes: substituted benzonitriles and chlorinated aromatic hydrocarbons. All procedures should be conducted with the assumption of high toxicity until empirical data is generated.
Compound Profile and Physicochemical Properties
A precise physicochemical profile for 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile is not yet publicly available. However, based on its structural components, we can infer the following properties.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C15H12ClNO2 | Based on chemical structure |
| Molecular Weight | 273.71 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white crystalline solid | Common for similar aromatic compounds |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., DMSO, ethanol) | Characteristic of aromatic compounds[1] |
| Boiling Point | High, likely >250 °C | Similar to other substituted benzonitriles |
| Melting Point | Expected to be a solid at room temperature | Similar to 4-Methoxybenzonitrile (57-60 °C) |
Hazard Identification and Toxicological Profile
The toxicological properties of 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile have not been empirically determined. The following profile is a synthesis of data from related compounds, primarily benzonitrile and chlorinated aromatic compounds.
Predicted GHS Hazard Classification
| Hazard Class | Hazard Statement | Basis of Prediction |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Based on benzonitrile toxicity data[2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Based on benzonitrile toxicity data[2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Based on benzonitrile toxicity data[2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | General property of nitriles and chlorinated aromatics[1][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | General property of nitriles[3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Irritating nature of benzonitrile[3] |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects | Persistence of chlorinated aromatic compounds[4] |
Toxicological Data of Related Compounds
Table 1: Acute Toxicity of Benzonitrile
| Route of Exposure | Species | LD50/LC50 | Clinical Signs | Reference |
| Oral | Rat | 1.0 ± 0.2 g/kg | Hypoactivity, muscular weakness, prostration, dyspnea | [5] |
| Dermal | Rat | 1200–2000 mg/kg bw | Salivation, muscular weakness, ataxia, tremors | [2] |
| Dermal | Rabbit | 1250–1400 mg/kg bw | Nasal discharge, loss of righting reflex | [2] |
| Inhalation (4h) | Mouse | <2.95 mg/L | Prostration, death | [2][5] |
| Inhalation (4h) | Rat | >8 mg/L | Labored breathing, impaired coordination | [2][5] |
Mechanisms of Toxicity
The toxicity of 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile is likely to be multifaceted, stemming from its constituent parts.
-
Benzonitrile Moiety: While some nitriles exert toxicity through the metabolic release of cyanide, benzonitrile itself is not metabolized to cyanide in vivo or in vitro[5][6]. Its toxicity is believed to be related to its aromatic structure and the nitrile group itself, potentially through mechanisms that are not fully elucidated but are distinct from cyanide poisoning. The presence of substituents on the benzonitrile ring can significantly alter its toxicity[7].
-
Chlorinated Aromatic Moiety: Chlorinated aromatic compounds are known for their persistence in the environment and potential for bioaccumulation. A primary mechanism of toxicity for many of these compounds is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor[4][8]. Activation of the AhR can lead to a cascade of downstream gene expression changes, resulting in a range of toxic effects, including carcinogenicity, mutagenicity, and teratogenicity[4][9][10]. Some chlorinated polycyclic aromatic hydrocarbons have been shown to possess greater mutagenicity and dioxin-like toxicity than their parent compounds[4].
Safe Handling and Storage
Due to the predicted hazardous nature of this compound, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Nitrile gloves offer excellent protection against a wide range of chemicals, including solvents and many hazardous substances[11][12][13][14][15]. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety goggles or a face shield to protect against splashes[12][16].
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact[16]. For procedures with a high risk of splashing, consider a chemical protection suit[3].
-
Respiratory Protection: Handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors[16]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Engineering Controls
-
Ventilation: All work with 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile should be conducted in a well-ventilated area, preferably within a chemical fume hood[16].
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area[17].
Storage
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area[16].
-
Keep away from incompatible materials such as strong acids and oxidizing agents[3][16].
-
Store separately from food and feedstuffs[3].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[3][16][17].
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[3][17].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][17].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3][17].
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Water spray may be used to cool containers[3].
-
Hazards from Combustion: Combustion may produce toxic fumes, including hydrogen cyanide, nitrogen oxides, and carbon oxides[3]. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3].
Spill Response
-
Evacuate the area and eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal[3][16].
-
Do not allow the material to enter drains or waterways.
Experimental Protocol: Preliminary In-Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxic potential of 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile using a cell-based assay.
Objective: To determine the concentration-dependent effect of the compound on the viability of a human cell line (e.g., HepG2, a liver carcinoma cell line relevant to xenobiotic metabolism).
Materials:
-
2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile
-
Dimethyl sulfoxide (DMSO), sterile
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile in sterile DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
-
Conclusion
2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile is a compound that requires careful and informed handling due to the predicted toxicities associated with its benzonitrile and chlorinated aromatic components. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The toxicological profile presented in this guide, while extrapolated, provides a critical foundation for risk assessment and the design of safe experimental procedures. Further empirical studies are essential to definitively characterize the safety and toxicological properties of this novel molecule.
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